3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Description
3-((1-(tetrahydrofuran-3-carbonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, including 1,2,4-triazole derivatives, which are known for their diverse biological activities. For instance, studies have described the Mannich reaction in synthesizing N,S-containing heterocycles, leading to compounds with significant yields (Dotsenko et al., 2012). Another example includes the development of novel 1,2,4-triazole derivatives through the reaction of ester ethoxycarbonylhydrazones with primary amines, showcasing potential antimicrobial activities (Bektaş et al., 2007).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial efficacy of 1,2,4-triazole derivatives. A notable study synthesized novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, demonstrating significant antibacterial and antifungal activities (Suresh et al., 2016). Another research effort focused on the synthesis of triazole-thiazolidine clubbed heterocyclic compounds, which were characterized and screened for antimicrobial behavior, showing varied effectiveness against microorganisms (Rameshbabu et al., 2019).
Biological and Pharmacological Evaluation
The biological and pharmacological potentials of heterocyclic compounds, especially those containing the 1,2,4-triazole moiety, have been extensively studied. For instance, novel derivatives synthesized from furan-2-carbohydrazide were evaluated for their antimicrobial activities, with some compounds displaying promising results (Başoğlu et al., 2013). Additionally, the antiosteoclast activity of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates has been investigated, showing moderate to high activity and indicating their potential in treating bone disorders (Reddy et al., 2012).
Properties
IUPAC Name |
3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-16(13-5-8-24-11-13)20-6-3-12(4-7-20)10-14-18-19-17(23)21(14)15-2-1-9-25-15/h1-2,9,12-13H,3-8,10-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGDDHZKGISFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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